molecular formula C15H14ClNO2 B11950104 N-(4-Chlorophenyl)-3,4-dimethoxybenzenemethanimine CAS No. 38608-18-3

N-(4-Chlorophenyl)-3,4-dimethoxybenzenemethanimine

Cat. No.: B11950104
CAS No.: 38608-18-3
M. Wt: 275.73 g/mol
InChI Key: WHGPHFJFPUJFKV-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-3,4-dimethoxybenzenemethanimine is an organic compound characterized by the presence of a chlorophenyl group and two methoxy groups attached to a benzenemethanimine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-3,4-dimethoxybenzenemethanimine typically involves the reaction of 4-chloroaniline with 3,4-dimethoxybenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified. Common solvents used in this synthesis include ethanol, methanol, or dichloromethane, and the reaction is often carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, distillation, or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-3,4-dimethoxybenzenemethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-Chlorophenyl)-3,4-dimethoxybenzenemethanimine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-3,4-dimethoxybenzenemethanimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chlorophenyl)-3,4-dimethoxybenzenemethanimine is unique due to its specific structural features, such as the presence of both chlorophenyl and dimethoxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

38608-18-3

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)methanimine

InChI

InChI=1S/C15H14ClNO2/c1-18-14-8-3-11(9-15(14)19-2)10-17-13-6-4-12(16)5-7-13/h3-10H,1-2H3

InChI Key

WHGPHFJFPUJFKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)Cl)OC

Origin of Product

United States

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